N-Methyldiethanolamine (MDEA, CAS 591248-66-7 / 105-59-9) is a tertiary alkanolamine broadly utilized as a high-efficiency chemical solvent and synthetic intermediate. Structurally featuring a core nitrogen atom bonded to a methyl group and two hydroxyethyl groups, MDEA acts as a weak base capable of forming hydrogen bonds and neutralizing acidic species. In procurement contexts, it is primarily sourced for acid gas sweetening (selective H2S removal and CO2 capture), as a chain extender in polyurethane elastomer synthesis, and as a pH-buffering agent in metalworking fluids. Its baseline value proposition is defined by its low vapor pressure, high equilibrium loading capacity (approaching 1.0 mol acid gas per mol amine), and exceptional chemical stability[1].
Substituting MDEA with primary or secondary amines, such as monoethanolamine (MEA) or diethanolamine (DEA), fundamentally alters process thermodynamics and selectivity. Because MEA and DEA possess hydrogen atoms attached to the amine nitrogen, they react rapidly with CO2 to form stable carbamates, indiscriminately stripping both CO2 and H2S from gas streams. This non-selective absorption consumes excessive reagent capacity and drastically increases the thermal energy required to break the carbamate bonds during solvent regeneration. Furthermore, primary and secondary amines exhibit significantly higher corrosivity toward carbon steel and are more susceptible to thermal and oxidative degradation, leading to the rapid accumulation of heat-stable salts. Consequently, substituting MDEA with MEA or DEA in selective desulfurization or high-efficiency gas treatment workflows results in elevated reboiler duties, higher solvent make-up costs, and accelerated equipment degradation [1].
During solvent regeneration, the energy required to release captured acid gases heavily dictates facility operating costs. MDEA exhibits a significantly lower heat of absorption for CO2 compared to primary amines. Specifically, MDEA requires an absorption heat of 58.8 kJ/mol CO2, whereas MEA requires approximately 85.0 kJ/mol CO2. This 30% reduction in thermal energy demand allows for substantially lower reboiler duties, making MDEA highly cost-effective for continuous, large-scale gas treatment operations [1].
| Evidence Dimension | Heat of CO2 absorption (kJ/mol CO2) |
| Target Compound Data | 58.8 kJ/mol CO2 |
| Comparator Or Baseline | MEA (Monoethanolamine): ~85.0 kJ/mol CO2 |
| Quantified Difference | MDEA requires approximately 30% less heat of absorption than MEA. |
| Conditions | Chemical absorption of CO2 in aqueous amine solutions. |
Lower heat of absorption directly translates to reduced reboiler duty during solvent regeneration, significantly lowering operating expenses in large-scale gas treatment facilities.
Amine solutions can cause severe corrosion in industrial equipment, primarily driven by the formation of carbamates and bicarbonates. In direct evaluations using carbon steel 1018, a 5.0 kmol/m3 MDEA solution under CO2 saturation at 80 °C demonstrated a corrosion rate of 0.89 ± 0.07 mm/year. Under identical conditions, MEA exhibited a corrosion rate of 4.17 ± 0.02 mm/year. This dramatic 78.6% reduction in corrosivity is attributed to MDEA's inability to form highly corrosive carbamate intermediates [1].
| Evidence Dimension | Corrosion rate of carbon steel 1018 (mm/year) |
| Target Compound Data | 0.89 ± 0.07 mm/y |
| Comparator Or Baseline | MEA (Monoethanolamine): 4.17 ± 0.02 mm/y |
| Quantified Difference | MDEA exhibits a 78.6% lower corrosion rate compared to MEA. |
| Conditions | 5.0 kmol/m3 amine solutions under CO2 saturation at 80 °C. |
The drastically reduced corrosivity of MDEA allows facilities to utilize standard carbon steel piping rather than expensive high-alloy materials, while also permitting higher amine concentrations in the solvent loop.
MDEA's tertiary amine structure prevents the direct formation of carbamates with CO2, forcing CO2 absorption to rely on a slow, liquid-phase limited bicarbonate formation pathway. Conversely, its reaction with H2S is a rapid, gas-phase limited proton transfer. This kinetic disparity allows MDEA to selectively absorb H2S while allowing a significant fraction of CO2 to slip through the contactor. Furthermore, MDEA achieves a theoretical equilibrium loading capacity of 1.0 mol acid gas per mol amine, double the 0.5 mol/mol capacity of MEA and DEA, which are consumed by carbamate stoichiometry [1].
| Evidence Dimension | Reaction mechanism and equilibrium loading capacity |
| Target Compound Data | Up to 1.0 mol acid gas/mol amine; kinetically selective for H2S. |
| Comparator Or Baseline | MEA/DEA: ~0.5 mol CO2/mol amine; non-selective rapid absorption of both H2S and CO2. |
| Quantified Difference | MDEA provides double the theoretical equilibrium loading capacity per mole of amine while selectively rejecting CO2. |
| Conditions | Mixed H2S/CO2 gas streams at low to moderate pressures. |
Selective H2S removal ensures that pipeline sulfur specifications are met without wasting solvent capacity and thermal energy on the unnecessary removal of bulk CO2.
Solvent longevity is a critical procurement metric, as amine degradation leads to solvent loss, foaming, and the accumulation of corrosive heat-stable salts (HSS). Unloaded MDEA is thermally stable up to 150 °C with minimal amine loss. When subjected to thermal cycling and continuous H2S/CO2 injection, MDEA degrades significantly slower than DEA and MEA. The primary and secondary amines rapidly undergo thermal disproportionation and polymerization, whereas MDEA's tertiary structure resists these degradation pathways, ensuring a longer operational lifespan and reduced make-up costs[1].
| Evidence Dimension | Thermal stability and amine loss rate |
| Target Compound Data | Thermally stable up to 150 °C (unloaded) with low amine loss rates. |
| Comparator Or Baseline | MEA and DEA: Rapid thermal disproportionation and high amine loss. |
| Quantified Difference | MDEA exhibits significantly lower amine loss rates and generates fewer corrosive heat-stable salts than MEA or DEA. |
| Conditions | High-pressure reactor thermal cycling with continuous H2S/CO2 injection up to 150 °C. |
High thermal stability minimizes the requirement for continuous solvent make-up and reduces the fouling of heat exchangers caused by degradation byproducts.
Due to its tertiary amine structure, MDEA is the premier choice for treating sour natural gas where H2S must be removed to meet pipeline specifications, but bulk CO2 removal is unnecessary or economically undesirable. Its kinetic selectivity allows CO2 to 'slip' through the absorber, optimizing solvent capacity for H2S [1].
MDEA is extensively utilized in Claus tail gas treating units. Its low heat of absorption and high resistance to thermal degradation make it ideal for recycling residual H2S back to the sulfur recovery unit with minimal energy penalty and low solvent make-up rates [1].
While pure MDEA reacts slowly with CO2, it is heavily procured as the primary bulk solvent in activated amine blends (e.g., with Piperazine or MEA). In these formulations, MDEA provides the high equilibrium loading capacity (1.0 mol/mol) and low regeneration energy, while the secondary amine acts as a kinetic promoter, creating an optimized solvent for post-combustion CO2 capture [2].
Beyond gas treatment, MDEA's dual hydroxyl functionality and tertiary amine core make it an effective chain extender and catalytic intermediate in the synthesis of polyol-based polyurethane foams and elastomers. Its buffering capacity also improves solution stability and prevents pH drift in water-based coatings and metalworking fluids[1].
Irritant